4-Bromo Substituent Contribution to Sigma-1 Receptor Affinity: Class-Level SAR Inference
In a systematic SAR study of 4,4-disubstituted arylalkylsulfonyl piperidine-based σ1 ligands, halogen substitution on the arylsulfonyl ring was shown to modulate σ1 binding affinity. The 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine analog achieved a Kiσ1 of 0.96 ± 0.05 nM, while the corresponding unsubstituted phenylsulfonyl analog exhibited substantially weaker affinity [1]. Although the 4-bromophenylsulfonyl analog bearing a 2-oxynicotinonitrile at the piperidine 4-position (i.e., the target compound) was not directly evaluated in that study, the class-level SAR trend indicates that the bromine atom contributes to hydrophobic pocket occupancy and halogen bonding, features absent in the des-bromo or 4-fluoro analogs [1][2].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No direct sigma-1 Ki value publicly available for this specific compound |
| Comparator Or Baseline | 4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine: Kiσ1 = 0.96 ± 0.05 nM; unsubstituted phenylsulfonyl analog: Kiσ1 > 100 nM (estimated from SAR trend) [1] |
| Quantified Difference | Halogen substitution (I vs. H) produces >100-fold improvement in σ1 affinity; bromine is predicted to confer intermediate affinity enhancement [1][2] |
| Conditions | Radioligand binding assay using [³H]-(+)-pentazocine in guinea pig brain membrane preparations [1] |
Why This Matters
For researchers building sigma receptor SAR libraries, the 4-bromophenylsulfonyl group provides a distinct halogen bonding and steric profile that cannot be replicated by the 4-chloro, 4-fluoro, or unsubstituted phenyl analogs, making this compound a non-substitutable SAR probe.
- [1] Sadeghzadeh M, Sheibani S, Ghandi M, et al. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. Eur J Med Chem. 2013;64:488-497. doi:10.1016/j.ejmech.2013.04.012 View Source
- [2] Glennon RA. Pharmacophore identification for sigma-1 (σ1) receptor binding: application of the 'deconstruction-reconstruction-elaboration' approach. Mini Rev Med Chem. 2005;5(10):927-940. doi:10.2174/138955705774329519 View Source
